

Spectroscopic Analysis of tert-butyl 3-ethynylphenylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 3-ethynylphenylcarbamate*

Cat. No.: B070088

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is fundamental for structural elucidation, purity assessment, and quality control. This technical guide provides an in-depth analysis of the ^1H NMR and ^{13}C NMR spectral data for **tert-butyl 3-ethynylphenylcarbamate** (CAS No: 185619-66-3).

This document outlines the detailed nuclear magnetic resonance (NMR) data, presents a standardized experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its key spectroscopic correlations.

Quantitative NMR Spectral Data

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data for **tert-butyl 3-ethynylphenylcarbamate**. The data presented is based on typical values observed for this compound and its structural analogs.

Table 1: ^1H NMR Spectral Data of **tert-butyl 3-ethynylphenylcarbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	s	1H	Ar-H (H-2)
~7.45	d	1H	Ar-H (H-4)
~7.25	t	1H	Ar-H (H-5)
~7.10	d	1H	Ar-H (H-6)
~6.50	s (br)	1H	N-H
~3.10	s	1H	C \equiv C-H
1.52	s	9H	-C(CH ₃) ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of **tert-butyl 3-ethynylphenylcarbamate**

Chemical Shift (δ) ppm	Assignment
~152.8	C=O (carbamate)
~139.0	Ar-C (C-1)
~129.5	Ar-CH (C-5)
~125.0	Ar-CH (C-4)
~122.5	Ar-C (C-3)
~121.0	Ar-CH (C-6)
~118.0	Ar-CH (C-2)
~83.0	-C \equiv CH
~80.5	-C(CH ₃) ₃
~77.5	-C \equiv CH
28.4	-C(CH ₃) ₃

Note: Chemical shifts are referenced to the solvent peak.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra of **tert-butyl 3-ethynylphenylcarbamate**.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **tert-butyl 3-ethynylphenylcarbamate** for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm) in organic solvents.

- **Sample Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Final Volume:** Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer, typically a height of 4-5 cm.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental requirements.

¹H NMR Spectroscopy:

- **Spectrometer Frequency:** 400 MHz
- **Solvent:** CDCl₃ (or other appropriate deuterated solvent)
- **Temperature:** 298 K (25 °C)
- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30')
- **Number of Scans (NS):** 16-64 (depending on sample concentration)
- **Relaxation Delay (D1):** 1.0 - 2.0 seconds
- **Acquisition Time (AQ):** 3-4 seconds
- **Spectral Width (SW):** 12-16 ppm

¹³C NMR Spectroscopy:

- **Spectrometer Frequency:** 100 MHz
- **Solvent:** CDCl₃ (or other appropriate deuterated solvent)
- **Temperature:** 298 K (25 °C)
- **Pulse Program:** Proton-decoupled experiment (e.g., 'zgpg30')

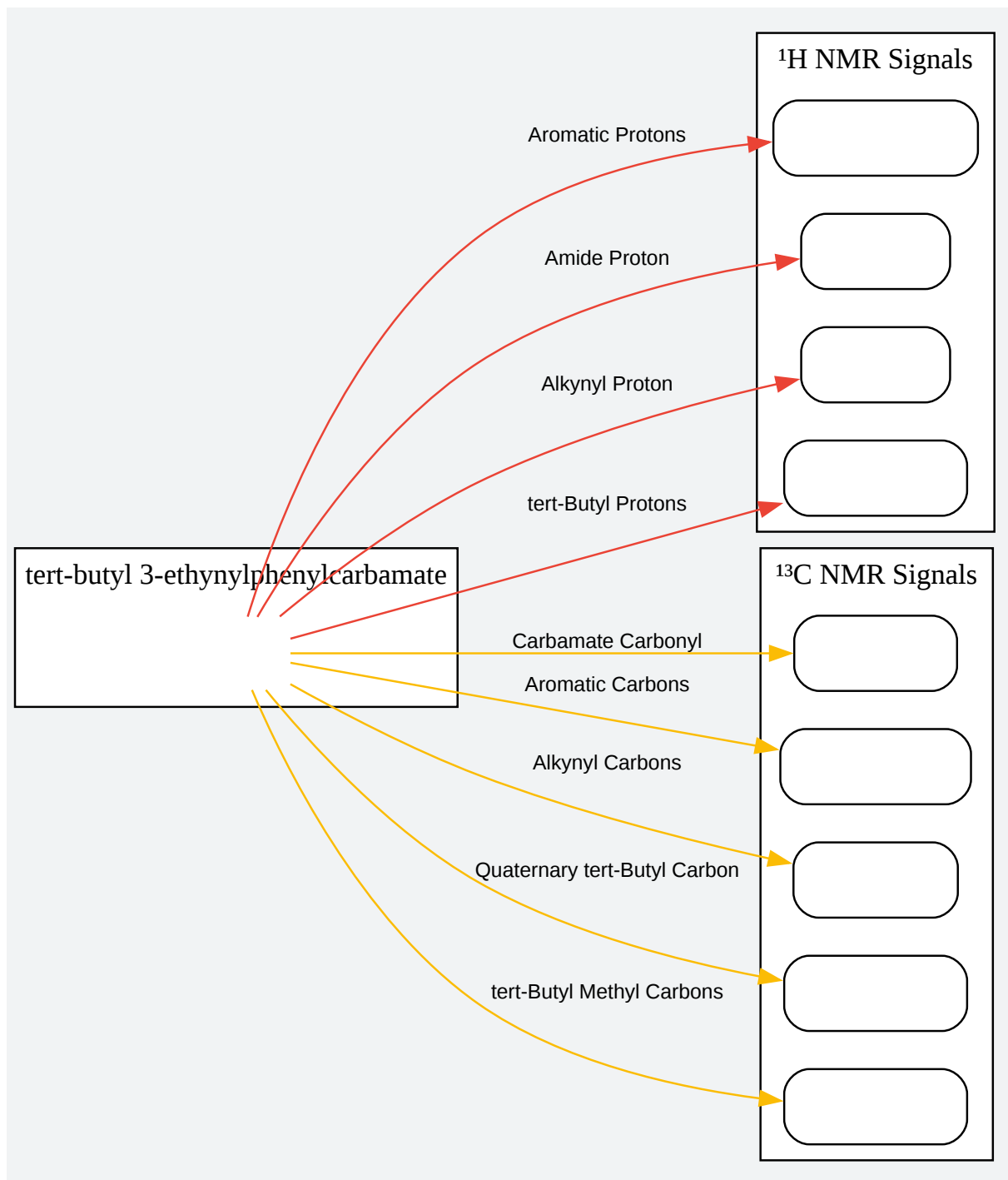
- Number of Scans (NS): 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): 200-240 ppm

2.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR or the solvent peak to its known chemical shift for ^{13}C NMR (e.g., CDCl_3 at 77.16 ppm).
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons for each signal.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of **tert-butyl 3-ethynylphenylcarbamate** and highlights the key correlations between the atoms and their expected NMR signals.



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Key NMR correlations for **tert-butyl 3-ethynylphenylcarbamate**.

This guide serves as a foundational resource for the spectroscopic analysis of **tert-butyl 3-ethynylphenylcarbamate**, providing essential data and protocols to support research and development activities in the chemical and pharmaceutical sciences.

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